5-Bromo-1-methyl-3-indolylacetic acid

Description

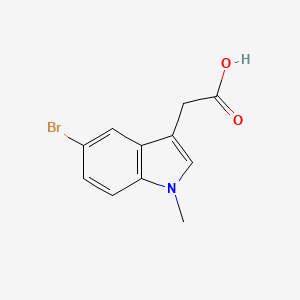

5-Bromo-1-methyl-3-indolylacetic acid is a brominated indole derivative characterized by a methyl group at the 1-position of the indole ring and an acetic acid moiety (-CH₂COOH) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural resemblance to natural auxins like indole-3-acetic acid (IAA), which regulate plant growth.

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-(5-bromo-1-methylindol-3-yl)acetic acid |

InChI |

InChI=1S/C11H10BrNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) |

InChI Key |

FEOBIADOEYQAEM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-3-indoleacetic Acid (CAS 40432-84-6)

- Structure : 5-Bromo-substituted indole with acetic acid (-CH₂COOH) at the 3-position.

- Molecular Formula: C₁₀H₈BrNO₂.

- Molecular Weight : 254.08 g/mol.

- Key Properties : Density ≈1.625 (estimated), pKa ~4.7 (similar to IAA).

- Synthesis : Prepared via direct bromination and substitution reactions, as described in .

- Applications : Used in plant biology research and as a precursor for bioactive molecules.

- Comparison : Lacks the 1-methyl group, reducing lipophilicity and metabolic stability compared to the target compound. This absence may decrease membrane permeability in biological systems .

5-Bromo-1-methyl-1H-indole-3-carboxylic Acid (CAS 400071-95-6)

- Structure : 1-methyl-5-bromoindole with a carboxylic acid (-COOH) at the 3-position.

- Molecular Formula: C₁₀H₈BrNO₂.

- Molecular Weight : 254.08 g/mol.

- Key Properties : Predicted pKa ~3.80±0.30, boiling point ~441.1°C, crystalline powder form.

- Synthesis : Involves N-methylation followed by bromination and carboxylation ().

- Applications : Explored in medicinal chemistry for drug design due to its acidic and halogenated profile.

- Comparison : The shorter carboxylic acid group (vs. acetic acid in the target) increases acidity (lower pKa) and may reduce steric flexibility, affecting receptor binding .

Other Brominated Indole/Indazole Derivatives

- 5-Bromo-6-methyl-1H-indazole-3-carboxylic Acid (CAS 1360942-30-8): Structure: Indazole core with bromo (5-position), methyl (6-position), and carboxylic acid (3-position). Molecular Formula: C₉H₇BrN₂O₂. Comparison: The indazole heterocycle (vs.

- Compound 9c (): Structure: 5-Bromoindole linked to a triazole-ethyl group. Synthesis: Click chemistry (azide-alkyne cycloaddition) using PEG-400/DMF solvent.

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | pKa | Key Applications |

|---|---|---|---|---|---|---|

| 5-Bromo-1-methyl-3-indolylacetic acid | Indole | 1-Me, 5-Br, 3-CH₂COOH | C₁₁H₁₀BrNO₂* | 284.11* | ~4.5* | Pharmaceuticals, Agrochemicals |

| 5-Bromo-3-indoleacetic acid | Indole | 5-Br, 3-CH₂COOH | C₁₀H₈BrNO₂ | 254.08 | ~4.7 | Plant Biology Research |

| 5-Bromo-1-methylindole-3-carboxylic acid | Indole | 1-Me, 5-Br, 3-COOH | C₁₀H₈BrNO₂ | 254.08 | 3.80±0.30 | Medicinal Chemistry |

| 5-Bromo-6-methylindazole-3-carboxylic acid | Indazole | 5-Br, 6-Me, 3-COOH | C₉H₇BrN₂O₂ | 255.07 | N/A | Kinase Inhibition Studies |

*Inferred data based on structural analysis.

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely involves N-methylation, bromination, and Friedel-Crafts acylation, akin to methods in and . The 1-methyl group enhances stability against oxidative metabolism, a critical factor in drug development .

- The acetic acid chain length balances solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.